molecular formula C9H8F3N B1399999 5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 1343194-21-7

5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1399999
CAS No.: 1343194-21-7
M. Wt: 187.16 g/mol
InChI Key: NXDGXIRCRZNHOC-UHFFFAOYSA-N
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Description

5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline (THIQ), which is a large group of natural products. THIQ and its analogs, including the trifluoro derivative, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been explored in various studies. One strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization . Another approach involves a visible-light-driven, thiolate-catalysed carboxylation of azine C (sp2)–H bonds using CO2 .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of other tetrahydroisoquinoline derivatives, with the addition of three fluorine atoms at positions 5, 6, and 7 .


Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives, including the trifluoro derivative, can undergo various chemical reactions. For instance, they can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . They can also undergo catalytic carboxylation with CO2, a sustainable and economic strategy to produce valuable carboxylic acids .

Scientific Research Applications

  • Synthesis and Functionalization : Research has shown that 1,2,3,4-tetrahydroisoquinolines can be synthesized from enamino ketones and further functionalized. For example, Tietze, Schimpf, and Wichmann (1992) demonstrated the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines and their transformation into methoxycarbonyl derivatives (Tietze, Schimpf, & Wichmann, 1992).

  • Catalytic Cyclization : Palladium-catalyzed cyclization of 1-methylene-1,2,3,4-tetrahydroisoquinolines can be used for constructing functionalized heterocyclic rings, as shown by Bombrun and Sageot (1997) (Bombrun & Sageot, 1997).

  • Inhibitory Potency and Selectivity : Grunewald et al. (2006) found that fluorinated 1,2,3,4-tetrahydroisoquinolines can be potent inhibitors with selectivity influenced by their fluorination degree, useful in biochemical contexts (Grunewald et al., 2006).

  • Regioselective Fluorination : Research by Hou, Higashiya, and Fuchigami (1997) demonstrated effective regioselective fluorination of isoquinoline derivatives (Hou, Higashiya, & Fuchigami, 1997).

  • Chemical Interactions : Gurskaya, Selivanova, and Shteingarts (2012) explored the interactions of polyfluorinated quinolines with sodium and potassium amides (Gurskaya, Selivanova, & Shteingarts, 2012).

  • Stereoselective Synthesis : Bravo et al. (1998) synthesized enantiomerically pure tetrahydroisoquinoline alkaloids, showing the importance of stereoselectivity in chemical synthesis (Bravo et al., 1998).

  • Quantum-Topological Studies : Bagryanskaya et al. (2008) conducted X-ray and quantum-topological studies of partially fluorinated quinoline crystals, highlighting the significance of intermolecular interactions (Bagryanskaya et al., 2008).

  • Catalysis in Synthesis : Chandrasekhar et al. (2009) used tris(pentafluorophenyl)borane as a catalyst for synthesizing various derivatives, including tetrahydroisoquinoline derivatives (Chandrasekhar, Khatun, Rajesh, & Raji Reddy, 2009).

Future Directions

The future directions in the research of 5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline and similar compounds could involve further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in treating various diseases .

Biochemical Analysis

Biochemical Properties

5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to increased levels of neurotransmitters in the brain. This property makes this compound a potential candidate for the treatment of neurological disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis, thereby influencing cell survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, its interaction with monoamine oxidase results in the inhibition of the enzyme, thereby increasing neurotransmitter levels. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in vitro and in vivo has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as neuroprotection and anti-inflammatory properties . At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and redox status. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and accumulate in certain tissues, such as the brain and liver. Its localization and accumulation are influenced by factors such as lipophilicity and binding affinity to cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, the compound may localize to mitochondria, where it can influence mitochondrial function and energy production.

Properties

IUPAC Name

5,6,7-trifluoro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-7-3-5-4-13-2-1-6(5)8(11)9(7)12/h3,13H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDGXIRCRZNHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(C(=C21)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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